![molecular formula C12H19N3 B1360947 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine CAS No. 1007211-93-9](/img/structure/B1360947.png)
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine
Overview
Description
“2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” is a chemical compound with the molecular formula C12H19N3 . It is also known by other synonyms such as “2-methyl-5-(4-methyl-1-piperazinyl)benzenamine” and "2-Methyl-5-(4-methyl-1-piperazinyl)aniline" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H19N3), molecular weight, melting point, boiling point, and density .Scientific Research Applications
1. Serotonin Receptor Affinity
A study by Łażewska et al. (2019) explored the role of linkers in novel ligands for the human serotonin 5-HT6 receptor, using derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines. They found that certain linkers increased affinity for the human 5-HT6R, indicating potential for development in cognitive impairment therapies (Łażewska et al., 2019).
2. Antioxidant and Glucosidase Inhibitory Activities
Özil et al. (2018) synthesized benzimidazole derivatives containing 4-methylpiperazin-1-yl and evaluated them for antioxidant activities and glucosidase inhibitors. These compounds showed significant scavenging activity, with potential for treating conditions related to oxidative stress (Özil, Parlak, & Baltaş, 2018).
3. Anticancer and Antiproliferative Activities
Alp et al. (2015) reported that novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives exhibited potent antiproliferative activities against the human leukemia cell line HL-60. This indicates potential application in cancer therapy (Alp et al., 2015).
4. Spectroscopic Characterization and Drug Development
Al-Harthy et al. (2019) conducted spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, providing valuable data for drug development and molecular studies (Al-Harthy et al., 2019).
5. Corrosion Inhibition
Murmu et al. (2019) synthesized Schiff bases containing benzenamine derivatives, including 4-methylpiperazin-1-yl, which showed effective corrosion inhibition on mild steel surfaces. This is significant for industrial applications in preventing corrosion (Murmu et al., 2019).
6. Antimicrobial Activities
Kapadiya et al. (2020) synthesized and evaluated a series of benzylidene derivatives of benzenamine for their antimicrobial activities against various bacteria and fungi. Their findings contribute to the development of new antimicrobial agents (Kapadiya et al., 2020).
7. Pharmacokinetic Modeling
Kamimura et al. (2017) utilized a chimeric mouse model to predict human disposition of PF-04937319 and its metabolites, contributing to understanding pharmacokinetics in drug development (Kamimura et al., 2017).
8. COX Inhibition for Drug Development
Perrone et al. (2015) investigated the role of amino and methylsulfamoyl groups in selective COX-1 inhibition by 1,4-diaryl-1,2,3-triazoles, aiding the development of new drugs for inflammatory diseases (Perrone et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-11(9-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMGLBKFHTXSER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246281 | |
Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007211-93-9 | |
Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007211-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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